molecular formula C8H4BrN3 B6227522 2-bromo-1H-1,3-benzodiazole-6-carbonitrile CAS No. 1388069-26-8

2-bromo-1H-1,3-benzodiazole-6-carbonitrile

Cat. No.: B6227522
CAS No.: 1388069-26-8
M. Wt: 222
InChI Key:
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Description

2-bromo-1H-1,3-benzodiazole-6-carbonitrile is a heterocyclic compound with the molecular formula C8H4BrN3. It is a derivative of benzimidazole, featuring a bromine atom at the 2-position and a cyano group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1H-1,3-benzodiazole-6-carbonitrile typically involves the bromination of 1H-1,3-benzodiazole-6-carbonitrile. One common method is the reaction of 1H-1,3-benzodiazole-6-carbonitrile with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:

1H-1,3-benzodiazole-6-carbonitrile+Br2This compound\text{1H-1,3-benzodiazole-6-carbonitrile} + \text{Br}_2 \rightarrow \text{this compound} 1H-1,3-benzodiazole-6-carbonitrile+Br2​→this compound

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1H-1,3-benzodiazole-6-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Major Products Formed

Scientific Research Applications

2-bromo-1H-1,3-benzodiazole-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-1H-1,3-benzodiazole-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1H-1,3-benzodiazole-6-carbonitrile
  • 2-fluoro-1H-1,3-benzodiazole-6-carbonitrile
  • 2-iodo-1H-1,3-benzodiazole-6-carbonitrile

Uniqueness

2-bromo-1H-1,3-benzodiazole-6-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets .

Properties

CAS No.

1388069-26-8

Molecular Formula

C8H4BrN3

Molecular Weight

222

Purity

95

Origin of Product

United States

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